Succinic acid, sulfo-, monododecyl ester, disodium salt

Description

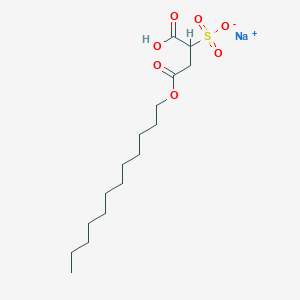

Chemical Structure and Properties Succinic acid, sulfo-, monododecyl ester, disodium salt (CAS 19040-44-9, 26838-05-1, or 13192-12-6) is an anionic surfactant with the molecular formula $ \text{C}{16}\text{H}{30}\text{Na}2\text{O}7\text{S} $. It consists of a sulfonated succinic acid backbone esterified with a dodecyl (lauryl) chain and neutralized by two sodium ions. Its structure enhances water solubility and surface activity, making it effective in reducing interfacial tension .

Properties

IUPAC Name |

sodium;4-dodecoxy-1-hydroxy-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOONYCXIUVPRHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635615 | |

| Record name | Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 2-sulfo-, 1(or 4)-dodecyl ester, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26838-05-1 | |

| Record name | Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026838051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo-, 1(or 4)-dodecyl ester, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium C-dodecyl sulphonatosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification

- Reactants: Maleic acid anhydride or succinic acid derivatives and dodecanol.

- Catalysts: Acidic catalysts are employed to facilitate ester bond formation.

- Temperature: Moderate temperatures are maintained to ensure stability and optimal reaction rates.

- Process: The hydroxyl group of dodecanol reacts with the anhydride or acid group of maleic acid to form the ester intermediate.

Sulfonation

- Reagents: Sulfur trioxide or chlorosulfonic acid is used to introduce the sulfonate group onto the ester.

- Conditions: Controlled sulfonation is conducted to prevent overreaction or degradation of the ester.

- Outcome: Formation of the sulfosuccinic ester intermediate.

Neutralization

- Neutralizing Agent: Sodium hydroxide (NaOH) is added to convert the sulfonic acid group into its disodium salt form.

- Result: The final product is the disodium salt of the sulfosuccinate ester, which is water-soluble and suitable for surfactant applications.

Industrial Production Techniques

Industrial scale production typically uses continuous flow reactors to maintain consistent reaction conditions and maximize yield. The process flow includes:

- Precise control of temperature and reactant feed rates.

- Sulfonation under carefully monitored conditions.

- Neutralization and purification steps to isolate the disodium salt.

This approach ensures high product quality and scalability.

Reaction Types and Additional Chemical Transformations

- Oxidation: The alkyl chain in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Sulfonate groups can be reduced to sulfides under specific reducing conditions using agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The sulfonate group is reactive in nucleophilic substitution reactions, allowing for modification with halides or amines to create derivatives.

Data Table: Summary of Key Preparation Parameters

| Step | Reactants / Reagents | Conditions | Catalysts / Agents | Notes |

|---|---|---|---|---|

| Esterification | Maleic acid anhydride + Dodecanol | Moderate temperature (e.g., 60-90°C) | Acidic catalysts | Formation of ester intermediate |

| Sulfonation | Ester intermediate + SO3 or ClSO3H | Controlled sulfonation conditions | Sulfur trioxide or chlorosulfonic acid | Introduction of sulfonate group |

| Neutralization | Sulfonated ester + NaOH | Ambient to moderate temperature | Sodium hydroxide | Formation of disodium salt |

| Purification | - | Filtration, crystallization | Activated carbon for decolorization | Removal of impurities, product isolation |

Research Findings and Optimization Insights

- Temperature Control: Maintaining moderate temperatures during esterification and sulfonation preserves product integrity and maximizes yield.

- Catalyst Selection: Acidic catalysts improve esterification efficiency.

- Neutralization pH: Optimal pH range (7–9) during neutralization ensures complete conversion to the disodium salt without degradation.

- Industrial Scale: Continuous flow reactors provide superior control over reaction parameters, enhancing product consistency.

- Environmental Considerations: Recycling of mother liquor and use of activated carbon reduce environmental impact and improve yield in related disodium succinate production processes, which can be analogously applied here.

Scientific Research Applications

Personal Care Products

Surfactant Properties

Succinic acid, sulfo-, monododecyl ester, disodium salt functions as an effective surfactant in personal care products. Its ability to create stable emulsions and generate foam makes it suitable for:

- Shampoos : Provides gentle cleansing without stripping natural oils from hair.

- Body Washes : Enhances foaming properties while being mild on the skin.

- Cleansing Lotions and Creams : Acts as a hydrotrope, helping to solubilize oils and dirt.

Formulation Benefits

The compound is often included in sulfate-free formulations due to its milder nature compared to traditional surfactants like sodium lauryl sulfate (SLS). This characteristic makes it particularly appealing for sensitive skin products and baby care items .

Pharmaceutical Applications

Stabilizer in Drug Formulations

In the pharmaceutical industry, succinic acid derivatives serve as stabilizers for protein-based drugs. The disodium salt form helps maintain pH levels and stabilizes proteins during storage and administration. This is crucial for:

- Injectable Drugs : Reduces pain at the injection site when used as a buffering agent.

- Vaccines : Enhances the stability of biologics such as monoclonal antibodies .

Cell Culture Media Component

This compound is also used in biopharmaceutical manufacturing processes, particularly in cell culture media. It acts as a carbon source that supports cell growth and metabolism during the production of therapeutic proteins .

Food Industry Applications

Flavoring Agent

Succinic acid derivatives are permitted as flavoring agents in food products under Regulation (EC) No 1334/2008. The disodium salt can enhance flavors in various savory foods such as:

Industrial Applications

Cleaning Agents

Due to its surfactant properties, succinic acid, sulfo-, monododecyl ester, disodium salt is utilized in industrial cleaning products. Its mildness allows for effective cleaning without harsh effects on surfaces or skin.

Case Study 1: Personal Care Formulations

A study conducted on the formulation of sulfate-free shampoos demonstrated that incorporating succinic acid, sulfo-, monododecyl ester, disodium salt led to improved foam quality and user satisfaction compared to traditional formulations containing SLS. Participants noted less irritation and better hair manageability.

Case Study 2: Biopharmaceutical Stability

Research involving the stabilization of monoclonal antibodies revealed that formulations using succinic acid derivatives maintained higher activity levels over extended storage periods compared to those without this stabilizing agent. This was attributed to its buffering capacity and ability to prevent protein aggregation.

Mechanism of Action

The primary mechanism of action of succinic acid, sulfo-, monododecyl ester, disodium salt is its ability to reduce surface tension, allowing it to act as an effective surfactant. The molecular targets include:

Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.

Proteins: Denatures proteins by disrupting hydrophobic interactions.

The pathways involved include:

Micelle Formation: The compound aggregates into micelles, encapsulating hydrophobic substances and enhancing their solubility in aqueous solutions.

Surface Adsorption: Adsorbs onto surfaces, reducing interfacial tension and promoting wetting and emulsification.

Comparison with Similar Compounds

Biological Activity

Succinic acid, sulfo-, monododecyl ester, disodium salt is a surfactant compound widely used in various applications, particularly in cosmetics and personal care products. This article explores its biological activity, including its effects on human health and the environment, supported by research findings and case studies.

Chemical Structure and Properties

Succinic acid is a dicarboxylic acid with the formula . The sulfonated derivative, specifically the monododecyl ester form, enhances its surfactant properties. This compound acts as an anionic surfactant, which means it carries a negative charge that allows it to effectively reduce surface tension in aqueous solutions.

Biological Activity Overview

Succinic acid and its derivatives have been studied for their various biological activities, including:

- Antimicrobial Effects : Succinic acid has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

- Cell Signaling : As a signaling molecule, succinate plays a role in metabolic regulation and can influence cellular responses under hypoxic conditions. It activates specific receptors (e.g., GPR91) that mediate various physiological responses, including inflammation and metabolism .

- Toxicological Profile : Toxicity assessments indicate that disodium succinate exhibits low acute toxicity in aquatic organisms. For instance, studies report a 96-hour LC50 value greater than 95.4 mg/L for fish . In chronic toxicity tests with algae and daphnids, no significant adverse effects were observed at concentrations up to 998 mg/L .

Case Studies

Table 1: Summary of Toxicity Data

Table 2: Biological Activities of Succinic Acid Derivatives

| Activity Type | Description | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Disruption of cell membranes |

| Cell Signaling | Activates GPR91 receptor | Modulates inflammation response |

| Metabolic Regulation | Influences TCA cycle | Alters energy production |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for succinic acid, sulfo-, monododecyl ester, disodium salt, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of succinic acid followed by esterification with monododecyl alcohol and neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Reacting succinic anhydride with sulfonating agents (e.g., sulfur trioxide) to introduce the sulfo group.

- Esterification : Coupling the sulfo-succinic acid with monododecyl alcohol under acidic catalysis.

- Neutralization : Immediate neutralization with NaOH yields the disodium salt .

- Purity Validation : Use nuclear magnetic resonance (NMR) to confirm ester bond formation, Fourier-transform infrared spectroscopy (FTIR) for sulfo-group identification, and high-performance liquid chromatography (HPLC) to quantify residual reactants. Thermogravimetric analysis (TGA) assesses thermal stability .

Q. How does this compound function as an anionic surfactant in aqueous systems, and what parameters influence its critical micelle concentration (CMC)?

- Methodological Answer : The hydrophobic dodecyl chain and hydrophilic sulfonate/succinate groups enable micelle formation. CMC is determined via conductivity measurements or surface tension titration. Variables affecting CMC:

- Temperature : Increased thermal energy disrupts micelle stability, raising CMC.

- Ionic Strength : High salt concentrations (e.g., NaCl) screen electrostatic repulsions between headgroups, lowering CMC.

- pH : The compound is stable in neutral to alkaline conditions; acidic pH may protonate sulfonate groups, reducing solubility .

Q. What standardized analytical techniques are recommended for quantifying this surfactant in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity, especially with isotope-labeled internal standards (e.g., deuterated analogs) .

- Colorimetric Assays : Use methylene blue active substance (MBAS) methods to detect anionic surfactants, though cross-reactivity with other sulfonates requires validation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length or sulfonate positioning) affect interactions with lipid bilayers or protein membranes?

- Methodological Answer :

- Langmuir Trough Experiments : Measure changes in monolayer surface pressure to assess insertion efficiency into lipid layers.

- Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in membrane proteins (e.g., ion channels) upon surfactant binding.

- Findings : Longer alkyl chains (e.g., dodecyl vs. decyl) enhance membrane disruption, while sulfonate placement alters electrostatic interactions with phospholipid headgroups .

Q. What experimental strategies resolve contradictions in reported stability data under high ionic strength or oxidative conditions?

- Methodological Answer :

- Controlled Aging Studies : Incubate the compound in buffered solutions with varying NaCl concentrations (0.1–1.0 M) and track degradation via HPLC.

- Oxidative Stress Tests : Use hydrogen peroxide or UV irradiation to simulate oxidative environments; quantify degradation products (e.g., sulfate ions) via ion chromatography.

- Key Insight : Discrepancies arise from differences in impurity profiles (e.g., residual catalysts) or storage conditions (light exposure, temperature) .

Q. How can molecular dynamics (MD) simulations complement experimental data to predict micelle morphology and solute encapsulation efficiency?

- Methodological Answer :

- Simulation Parameters : Employ all-atom force fields (e.g., CHARMM36) to model surfactant self-assembly in explicit water.

- Output Metrics : Analyze radial distribution functions for micelle size and solvent-accessible surface area (SASA) for hydrophobicity.

- Validation : Cross-correlate with small-angle X-ray scattering (SAXS) to confirm predicted micelle radii .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.